4-methyl-2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(benzenesulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDHUPXPJJEYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide, identified by its CAS number 942004-10-6, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.5 g/mol. The structure features a thiazole ring, a sulfonamide moiety, and a thiophene group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 942004-10-6 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications to the thiazole structure can enhance its efficacy against cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and DLA (Dalton's Lymphoma Ascites) cells. The compound's mechanism involves inducing apoptosis and inhibiting neovascularization within tumors, which is critical for tumor growth and metastasis .
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : MCF-7, A549, EAC, DLA
- IC50 Values : Notable compounds derived from thiazole exhibited IC50 values around 13 μM against these cell lines.
- Mechanism : Induction of apoptosis and disruption of tumor microenvironment through HIF-1 upregulation and p53 stabilization .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by acting as an antagonist to the P2Y14 receptor, which is involved in mediating inflammatory responses. Inhibition of this receptor can reduce neutrophil motility and activation, providing therapeutic potential for conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example:
- Substituents on the Thiazole Ring : Alterations in substituents can enhance binding affinity to target proteins.
- Sulfonamide Group : This functional group is crucial for the interaction with biological targets, influencing both solubility and bioavailability.
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits significant promise in the field of medicinal chemistry, particularly due to its structural features that can interact with biological targets effectively.
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar thiazole structures possess antimicrobial properties. The presence of the phenylsulfonamide group may enhance these effects by facilitating interactions with bacterial enzymes or receptors. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis, a critical pathway for bacterial growth .
- Anti-inflammatory Properties :
-
Cancer Research :
- Research into thiazole derivatives has revealed their potential as anticancer agents. The unique structure of this compound may allow it to inhibit specific cancer cell lines or pathways involved in tumor progression. Case studies focusing on similar compounds have shown promising results in preclinical trials .
Agricultural Science Applications
The use of this compound extends into agricultural science, particularly in pest management and plant protection.
- Pesticidal Properties :
- Plant Growth Regulation :
Biological Research Applications
The compound's unique chemical structure makes it a candidate for various biological research applications.
- Enzyme Inhibition Studies :
- Cell Signaling Pathways :
Data Table: Summary of Research Findings
Case Studies
- Antimicrobial Efficacy : A study conducted on thiazole derivatives demonstrated significant antimicrobial activity against various pathogens, suggesting that similar compounds could be effective against resistant strains .
- Plant Growth Response : An investigation into the effects of thiazole-based compounds on plant growth revealed enhanced resilience to drought conditions, indicating potential applications in sustainable agriculture practices .
- Cancer Cell Line Studies : Preclinical studies involving thiazole derivatives showed selective cytotoxicity against specific cancer cell lines, paving the way for future drug development initiatives targeting cancer therapies .
Comparison with Similar Compounds
Anticancer and Anti-Angiogenic Activity:
- Compound 3k exhibits potent anti-angiogenic effects, suppressing VEGF-induced angiogenesis in the aortic ring model (30 mg/kg/day in vivo) .
- Thiazole-Hydrazone Derivatives (e.g., 7b and 11 in ) show IC₅₀ values of 1.61–1.98 µg/mL against HepG-2 cells, highlighting the importance of hydrazone and thiadiazole moieties for cytotoxicity .
- SAR Insights :
- 2-Position : Pyridinyl or sulfonamido groups enhance target binding (e.g., VEGF receptors) .
- N-Position : Bulky aryl groups (e.g., 3-methoxyphenyl) improve pharmacokinetics and potency .
- Thiophene vs. Pyridine : Thiophene-containing analogs (e.g., ) may exhibit divergent mechanisms (antibacterial vs. anticancer).
Comparative Pharmacological Data
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-2-(phenylsulfonamido)-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the thiazole core via cyclization of thioamide precursors or coupling of acid chlorides with amines. For example, thiazole-5-carboxylic acid derivatives are synthesized using thionyl chloride to generate acid chlorides, followed by coupling with substituted amines (e.g., thiophen-2-ylmethylamine) under basic conditions .
- Step 2 : Introduction of the phenylsulfonamido group via nucleophilic substitution or coupling reactions. This may involve reacting the thiazole intermediate with phenylsulfonyl chloride in the presence of a base like pyridine .
- Purification : Flash column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is commonly used to isolate the final compound .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- Spectroscopy : H NMR and C NMR are used to verify substituent positions and connectivity. For example, the thiophene methylene protons (N-CH-thiophene) appear as a triplet at δ ~4.5–5.0 ppm, while the phenylsulfonamido group shows distinct aromatic protons in the δ 7.2–7.8 ppm range .
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H] at m/z ~420–430) .
- Elemental Analysis : Combustion analysis (C, H, N, S) validates purity, with deviations <0.4% .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the coupling step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in coupling steps. For instance, THF improves the solubility of acid chlorides and amines, reducing side reactions .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates coupling reactions by activating the acid chloride intermediate .
- Temperature Control : Maintaining temperatures between 0–5°C during sulfonamido group introduction minimizes decomposition .
Q. What computational strategies predict the compound’s bioactivity and binding affinity?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors). The thiophene and sulfonamido moieties often show strong hydrogen bonding with active-site residues .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., fluorine on phenyl groups) with enhanced antibacterial or anticancer activity .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How should contradictory bioactivity data across assays be analyzed?
- Methodological Answer :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) can explain discrepancies. For example, the compound may exhibit IC values varying by 10-fold due to membrane permeability differences .
- Structural Modifications : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to test hypotheses about activity cliffs. Comparative studies with analogs (e.g., 4-methylthiazole vs. phenylthiazole derivatives) clarify structure-activity relationships .
Notes for Replicability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
